molecular formula C25H24N2O5S B2863499 6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 897758-90-6

6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2863499
M. Wt: 464.54
InChI Key: DIXHBOUJOCCLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various methods, highlighting the chemical flexibility and potential for modification of this molecular scaffold. For example, Mizuno et al. (2006) developed convenient and efficient syntheses for metabolites of a related compound, demonstrating the use of methanesulfonyl as a protective group for the phenolic hydroxy group in Friedel–Crafts reactions, which enabled a simpler synthetic route with high yield [Mizuno et al., 2006]. This work highlights the synthetic accessibility of complex quinoline derivatives, which is crucial for their further application in research.

Biological Activity

Research into the biological activity of quinoline derivatives has identified potential applications in treating diseases such as tuberculosis. Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis (Mtb) from a series of 4-anilinoquinolines and 4-anilinoquinazolines, including a compound with structural similarities to 6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine. This study highlighted the importance of the benzyloxy aniline and the 6,7-dimethoxy quinoline ring for Mtb inhibition, with identified compounds showing limited toxicity and potential for further improvement [Asquith et al., 2019].

Photoreduction and Fluorescent Properties

The photoreduction properties of oxoisoaporphines, to which the compound is structurally related, have been studied, showing the generation of long-lived semi-reduced metastable photoproducts. These properties are of interest for applications in photochemistry and the development of photoactive materials [De la Fuente et al., 2004]. Additionally, the synthesis and investigation of fluorescent properties of 2-amino substituted quinolines have shown potential for linking to biomolecules and biopolymers, indicating applications in bioconjugation and fluorescent labeling [Stadlbauer et al., 2009].

properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-30-18-11-9-17(10-12-18)15-27-25-20-13-22(31-2)23(32-3)14-21(20)26-16-24(25)33(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXHBOUJOCCLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.